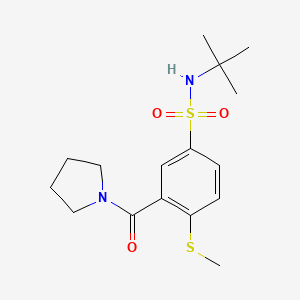
N-(2-bromobenzyl)-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
N-(2-bromobenzyl)-1,3-benzodioxole-5-carboxamide is a chemical compound with the molecular formula C17H13BrN2O3. It is also known as BBBD and has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-bromobenzyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also act by interfering with viral replication.
Biochemical and Physiological Effects
N-(2-bromobenzyl)-1,3-benzodioxole-5-carboxamide has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of various cancer cell lines. In addition, it has been found to exhibit antiviral activity against several viruses, including influenza A virus and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromobenzyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromobenzyl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties and to identify the specific enzymes that it targets. Another direction is to explore its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Finally, further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, N-(2-bromobenzyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties and has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. While it has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-bromobenzyl)-1,3-benzodioxole-5-carboxamide has been the subject of scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-4-2-1-3-11(12)8-17-15(18)10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBSZIDQZZQHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B4839509.png)
![N-[3-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4839529.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4839530.png)
![3-ethyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839537.png)

![2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B4839556.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4839560.png)

![2-(4-chlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4839581.png)

![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4839599.png)

![5-[4-(dimethylamino)benzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4839616.png)
![N-benzyl-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4839627.png)